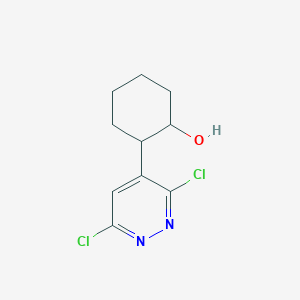
2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Dichloropyridazin-4-yl)cyclohexanol is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol It is a chlorinated derivative of pyridazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol typically involves the reaction of 3,6-dichloropyridazine with cyclohexanol under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(3,6-dichloropyridazin-4-yl)cyclohexanone.
Reduction: Formation of 2-(3,6-dichloropyridazin-4-yl)cyclohexane.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,6-Dichloropyridazin-4-yl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol.
3,6-Dichloropyridazin-4-ol: Another chlorinated pyridazine derivative with similar chemical properties.
Uniqueness
2-(3,6-Dichloropyridazin-4-yl)cyclohexanol is unique due to its specific combination of a cyclohexanol moiety with a dichloropyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
108288-12-6 |
|---|---|
Formule moléculaire |
C10H12Cl2N2O |
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
2-(3,6-dichloropyridazin-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-5-7(10(12)14-13-9)6-3-1-2-4-8(6)15/h5-6,8,15H,1-4H2 |
Clé InChI |
PNFPEDMJFSZNCT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=CC(=NN=C2Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



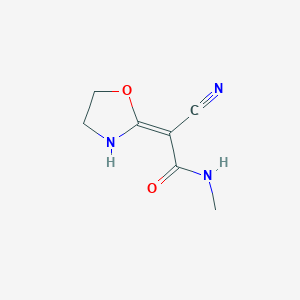

![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)
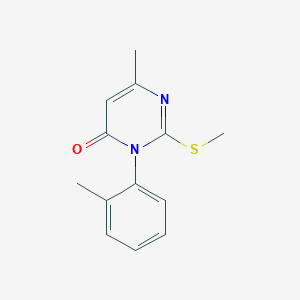


![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)
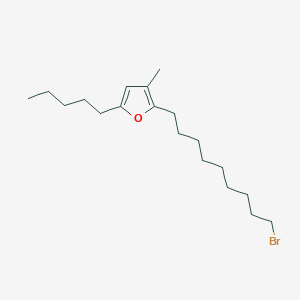
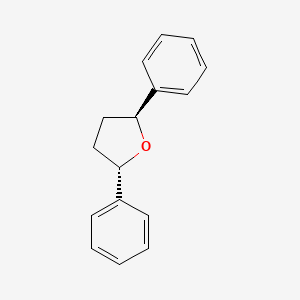
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
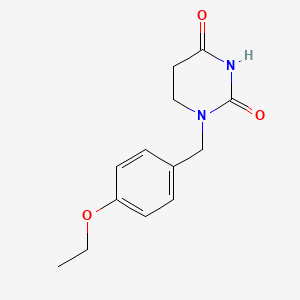
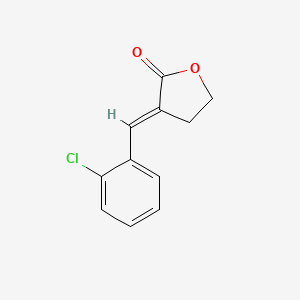
![Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-](/img/structure/B12914982.png)
